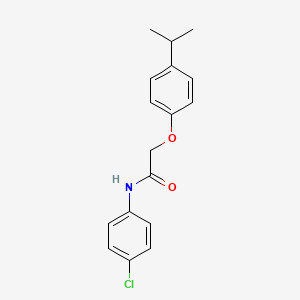![molecular formula C17H18N2O4 B5552613 7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5552613.png)
7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro compounds like diazaspiro derivatives are known for their interesting structural properties and potential applications in various fields. These compounds often exhibit unique physical and chemical characteristics due to their spirocyclic nature.
Synthesis Analysis
Synthesis of spiro compounds often involves multi-step reactions. For example, the synthesis of similar compounds, like 1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione, employs a dispersion-corrected density functional approach (Willer et al., 2012). Another method includes a Mn(III)-based reaction for the formation of 2-oxa-7-azaspiro[4.4]nonanediones (Huynh, Nguyen, & Nishino, 2017).
Molecular Structure Analysis
The molecular structure of spiro compounds often features distinctive geometric arrangements. For example, 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-diones exhibit a triclinic crystal structure with a cyclopentane ring adopting an envelope conformation (Lazic et al., 2017).
Chemical Reactions and Properties
The reactivity of spiro compounds can be influenced by their unique structures. For instance, the reactivity of 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione provides insights into the chemical properties of related compounds (Oh & Kohn, 1992).
Physical Properties Analysis
The physical properties of spiro compounds, such as density, are often distinct due to their unique structural arrangements. For example, the densities of different forms of 1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione have been analyzed to highlight these differences (Willer et al., 2012).
Aplicaciones Científicas De Investigación
Orthogonal Linker for Solid-Phase Synthesis
A study detailed the use of 1,6-Dioxaspiro[4.4]nonane-2,7-dione as an orthogonal linker for solid-phase synthesis, particularly for base-sensitive oligonucleotides. This approach enables the synthesis of oligonucleotides bearing a base-sensitive biodegradable phosphate protection, suggesting applications in nucleic acid research and therapeutic development (Leisvuori et al., 2008).
Molecular Structure Analysis
Research on the crystal structure of alaptide, a compound with a similar diazaspiro[4.4]nonane backbone, revealed its molecular configuration, indicating potential for detailed structural analysis in medicinal chemistry and drug design (Rohlíček et al., 2010).
Polyesters with Spirodilactam Diphenol
Aromatic polyesters containing 1,6-diazaspiro[4.4]-nonane-2,7-dione were synthesized, showcasing excellent thermal stability and solubility in common organic solvents. These materials could be useful in the development of high-performance polymers with specific mechanical and thermal properties (Bucio et al., 2005).
Anticonvulsant Agents
A study on 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones explored their potential as anticonvulsant agents. This research could imply that compounds with the diazaspiro[4.4]nonane structure may have applications in developing new treatments for epilepsy and related disorders (Lazic et al., 2017).
Spiroarsoranes Equilibrium
The study on spiroarsoranes, including compounds with diazaspiro[4.4]nonane elements, demonstrated the presence of polytopal equilibrium in solution, which could be relevant for the design of molecules with specific reactivity and stability profiles (Tapia-Benavides et al., 2010).
Crystal Structure Prediction
The synthesis and crystal structure prediction of (R/S)- and (S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-diones showcased the potential of diazaspiro[4.4]nonane derivatives for studying optical activity and molecular packing, suggesting applications in materials science and chirality (Willer et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
7-(3,4-dihydro-2H-chromene-6-carbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-14-9-17(16(22)18-14)5-6-19(10-17)15(21)12-3-4-13-11(8-12)2-1-7-23-13/h3-4,8H,1-2,5-7,9-10H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZIBVHGHPBBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)N3CCC4(C3)CC(=O)NC4=O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5552530.png)


![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)
![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)
![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)
![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)

![3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)-1-methylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552603.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)
![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)